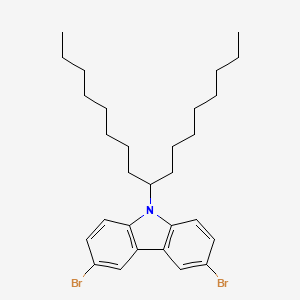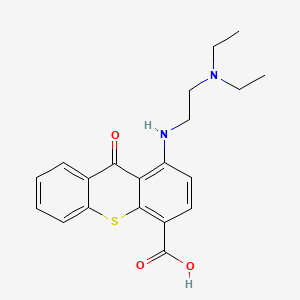
Hycanthone acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hycanthone acid is a metabolite of lucanthone, a thioxanthenone derivative. It was approved by the FDA in 1975 as an antiparasitic agent primarily used to treat schistosomiasis, a disease caused by parasitic worms. This compound works by interfering with the parasite’s nerve function, leading to paralysis and death. Additionally, it intercalates into DNA and inhibits RNA synthesis, showing potential antineoplastic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hycanthone acid is synthesized from lucanthone through a series of chemical reactionsThe reaction conditions typically include the use of strong bases and organic solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hycanthone acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thioxanthenone ring can be reduced to form dihydro derivatives.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thioxanthenone derivatives.
Aplicaciones Científicas De Investigación
Hycanthone acid has been extensively studied for its applications in various fields:
Chemistry: Used as a DNA intercalator to study nucleic acid interactions.
Biology: Investigated for its effects on parasite nerve function and enzyme inhibition.
Medicine: Explored for its potential antineoplastic activity and as a treatment for schistosomiasis.
Industry: Utilized in the development of antiparasitic drugs and as a research tool in molecular biology .
Mecanismo De Acción
Hycanthone acid exerts its effects by:
Interfering with Parasite Nerve Function: Leading to paralysis and death of the parasite.
DNA Intercalation: Inhibiting RNA synthesis and nucleic acid biosynthesis.
Enzyme Inhibition: Inhibiting enzymes such as acetylcholinesterase and apurinic endonuclease-1 (APE1), which are crucial for parasite survival .
Comparación Con Compuestos Similares
Similar Compounds
Lucanthone: The parent compound of hycanthone acid, also a thioxanthenone derivative with similar antiparasitic and antineoplastic properties.
Miracil D: Another thioxanthenone derivative used in the treatment of schistosomiasis and studied for its antitumor activity
Uniqueness of this compound
This compound is unique due to its dual action as both an antiparasitic and potential antineoplastic agent. Its ability to intercalate into DNA and inhibit RNA synthesis sets it apart from other similar compounds. Additionally, its specific inhibition of enzymes like APE1 highlights its potential as a therapeutic agent in cancer research .
Propiedades
Número CAS |
16140-23-1 |
|---|---|
Fórmula molecular |
C20H22N2O3S |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethylamino]-9-oxothioxanthene-4-carboxylic acid |
InChI |
InChI=1S/C20H22N2O3S/c1-3-22(4-2)12-11-21-15-10-9-14(20(24)25)19-17(15)18(23)13-7-5-6-8-16(13)26-19/h5-10,21H,3-4,11-12H2,1-2H3,(H,24,25) |
Clave InChI |
YFEPOZJRNIKWTC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=C2C(=C(C=C1)C(=O)O)SC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


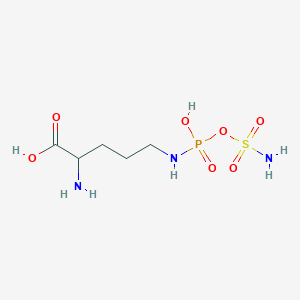
![[6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate](/img/structure/B12300228.png)

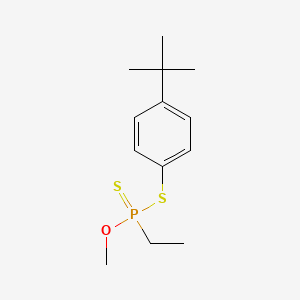
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12300242.png)
![15-Oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol](/img/structure/B12300247.png)
![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)
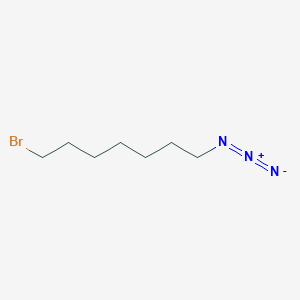
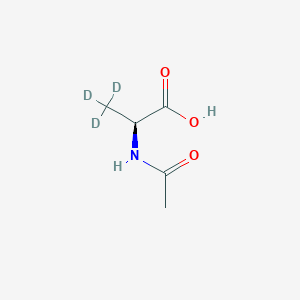
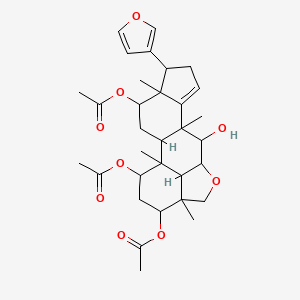

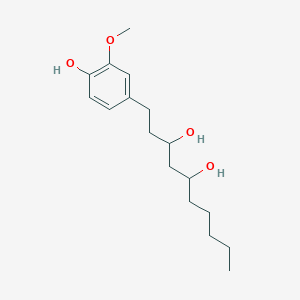
![4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B12300292.png)
